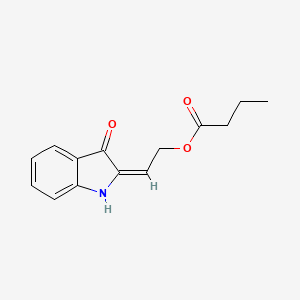
2-(3-Oxoindolin-2-ylidene)ethyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Oxoindolin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of oxindole derivatives
准备方法
The synthesis of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate typically involves the condensation of isatin derivatives with appropriate alkylating agents. One common method involves the reaction of isatin with ethyl butyrate in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
化学反应分析
2-(3-Oxoindolin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxindole derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
2-(3-Oxoindolin-2-ylidene)ethyl butyrate can be compared with other oxindole derivatives, such as:
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its use as a Michael acceptor in organic synthesis.
2-(2-Oxoindolin-3-ylidene)acetohydrazide: Studied for its anticancer properties.
2-(2-Oxoindolin-3-ylidene)benzohydrazide: Investigated for its antimicrobial activity.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
生物活性
2-(3-Oxoindolin-2-ylidene)ethyl butyrate is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines an indole moiety with an ethyl butyrate group, which may contribute to its diverse biological effects. Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique features stem from its functional groups, which may enable various interactions with biological targets.
1. Anticancer Activity
Indole derivatives, including this compound, have shown promising anticancer properties. Molecular docking studies suggest that this compound may interact with enzymes involved in cancer pathways, indicating a potential role as a therapeutic agent against tumors. For instance, similar compounds have demonstrated the ability to inhibit tumor growth directly or modulate signaling pathways associated with cancer progression.
2. Antimicrobial Activity
Research indicates that indole derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound might possess antibacterial activity against various pathogens. The mechanism of action could involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table: Comparison of Indole Derivatives and Their Biological Activities
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Indole derivative | Anticancer, Antimicrobial | Potential interactions with cancer-related enzymes |
| 3-Indolylbutyric acid | Indole derivative | Anticancer | Directly inhibits tumor growth |
| Ethyl indole-3-carboxylate | Indole derivative | Antimicrobial | Exhibits strong antibacterial effects |
| 5-Methoxyindole | Indole derivative | Neuroprotective | Potential use in neurodegenerative diseases |
| 1H-Indole-2-carboxylic acid | Indole derivative | Antioxidant | Strong free radical scavenging ability |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The indole structure can facilitate binding to active sites on proteins, potentially modulating their activity and influencing cellular processes related to disease states .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. This includes:
- In vitro and in vivo studies to assess its efficacy against various cancer cell lines and microbial strains.
- Mechanistic studies to understand how this compound interacts at the molecular level with biological targets.
- Clinical trials to evaluate safety and efficacy in humans.
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
[(2E)-2-(3-oxo-1H-indol-2-ylidene)ethyl] butanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-5-13(16)18-9-8-12-14(17)10-6-3-4-7-11(10)15-12/h3-4,6-8,15H,2,5,9H2,1H3/b12-8+ |
InChI 键 |
PGFIGEQPPPYPTO-XYOKQWHBSA-N |
手性 SMILES |
CCCC(=O)OC/C=C/1\C(=O)C2=CC=CC=C2N1 |
规范 SMILES |
CCCC(=O)OCC=C1C(=O)C2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















